molecular formula C9H11NO2S B3028572 2-(Allylsulfonyl)-5-methylpyridine CAS No. 2249891-88-9

2-(Allylsulfonyl)-5-methylpyridine

Cat. No.: B3028572
CAS No.: 2249891-88-9
M. Wt: 197.26 g/mol
InChI Key: RXGMAWPRILOZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylsulfonyl)-5-methylpyridine is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfonyl)-5-methylpyridine typically involves the reaction of 5-methylpyridine with allylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

5-methylpyridine+allylsulfonyl chloridetriethylamineThis compound\text{5-methylpyridine} + \text{allylsulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 5-methylpyridine+allylsulfonyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfonyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Allylsulfonyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Allylsulfonyl)-5-methylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The allyl group can also participate in covalent bonding with biological molecules, further enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylsulfonyl)pyridine
  • 2-(Methylsulfonyl)-5-methylpyridine
  • 2-(Allylsulfonyl)-3-methylpyridine

Uniqueness

2-(Allylsulfonyl)-5-methylpyridine is unique due to the specific positioning of the allylsulfonyl group on the 5-methylpyridine ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-methyl-2-prop-2-enylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGMAWPRILOZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249891-88-9
Record name 2-(Allylsulfonyl)-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Allylsulfonyl)-5-methylpyridine
Reactant of Route 2
2-(Allylsulfonyl)-5-methylpyridine
Reactant of Route 3
2-(Allylsulfonyl)-5-methylpyridine
Reactant of Route 4
2-(Allylsulfonyl)-5-methylpyridine
Reactant of Route 5
2-(Allylsulfonyl)-5-methylpyridine
Reactant of Route 6
2-(Allylsulfonyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.